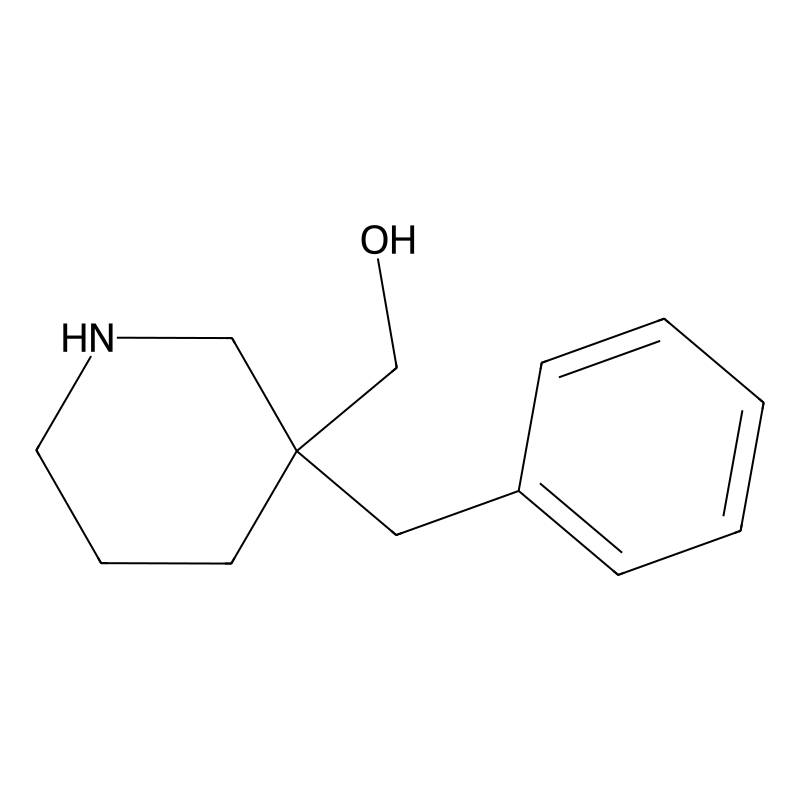

(3-Benzylpiperidin-3-yl)methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(3-Benzylpiperidin-3-yl)methanol is an organic compound with the molecular formula C₁₃H₁₉NO. It features a piperidine ring substituted with a benzyl group and a hydroxymethyl group. The compound is known for its potential therapeutic applications and is categorized under piperidine derivatives, which are often explored for their pharmacological properties .

- Nucleophilic Substitution: The hydroxymethyl group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Oxidation: The alcohol group can be oxidized to form corresponding carbonyl compounds.

- Formation of Derivatives: (3-Benzylpiperidin-3-yl)methanol can undergo reactions to form esters or ethers by reacting with carboxylic acids or alcohols, respectively .

Research indicates that (3-Benzylpiperidin-3-yl)methanol exhibits significant biological activities:

- Anticancer Properties: Some studies suggest that piperidine derivatives may possess anticancer activities, potentially through mechanisms involving apoptosis induction in cancer cells .

- Neuroprotective Effects: Compounds related to piperidine structures have shown promise in neuroprotection, possibly affecting neurotransmitter systems .

- Analgesic Effects: There is evidence that certain piperidine derivatives can exhibit analgesic properties, making them candidates for pain management therapies .

The synthesis of (3-Benzylpiperidin-3-yl)methanol typically involves several strategies:

- Piperidine Ring Formation: Starting from appropriate precursors, the piperidine ring can be synthesized via cyclization reactions.

- Benzylation: The introduction of the benzyl group can be achieved through benzyl halides in nucleophilic substitution reactions.

- Hydroxymethylation: The final step often involves the addition of formaldehyde or another suitable reagent to introduce the hydroxymethyl group .

(3-Benzylpiperidin-3-yl)methanol has various applications:

- Pharmaceuticals: Due to its biological activity, it is being investigated for potential use in drug development, particularly in cancer therapy and neuroprotection.

- Chemical Intermediates: It serves as an intermediate in the synthesis of other complex organic molecules used in medicinal chemistry .

Studies involving (3-Benzylpiperidin-3-yl)methanol often focus on its interactions with biological targets:

- Receptor Binding: Investigations into how this compound interacts with neurotransmitter receptors may provide insights into its potential therapeutic effects.

- Enzyme Inhibition: Research may also explore its role as an inhibitor or modulator of specific enzymes involved in metabolic pathways relevant to diseases like cancer .

Several compounds share structural similarities with (3-Benzylpiperidin-3-yl)methanol. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (1-Benzylpiperidin-4-yl)methanol | 67686-01-5 | 0.93 |

| 1-Benzyl-4-methylpiperidin-3-ol | 384338-20-9 | 0.88 |

| 1-Benzylpiperidine-4-carboxylic acid | 10315-07-8 | 0.83 |

| 1-(Phenylmethyl)-3-pyrrolidinemethanol | 5731-17-9 | 0.88 |

| ((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol | 134575-07-8 | 0.93 |

These compounds are notable due to their structural similarities and potential overlapping biological activities but differ in their specific functional groups or substituents that may influence their pharmacological profiles.

Stereoselective Synthesis Strategies in Piperidine Derivative Formation

The stereoselective construction of piperidine derivatives requires precise control over substituent orientation, particularly at the C3 position. A review by synthetic chemists highlights ring-closing metathesis and asymmetric catalysis as dominant strategies for installing stereocenters in 2,6-disubstituted piperidines. While these methods traditionally target C2 and C6 positions, analogous approaches have been adapted for C3 functionalization. For instance, chiral auxiliaries or organocatalysts can induce asymmetry during piperidine ring formation, enabling the selective placement of benzyl and hydroxymethyl groups.

Transition-state modeling reveals that steric effects from bulky catalysts and hydrogen-bonding interactions with substrates play pivotal roles in dictating stereochemical outcomes. In one documented approach, a thiourea-based organocatalyst achieved a 7:1 diastereomeric ratio for a C3-substituted piperidine precursor, though the exact mechanism remains under investigation. Computational studies suggest that stabilizing non-covalent interactions between the catalyst and intermediate enolate contribute to this selectivity.

Catalytic Systems for N-Benzylation and Hydroxymethylation Reactions

N-Benzylation and hydroxymethylation represent critical steps in assembling (3-benzylpiperidin-3-yl)methanol. Halide cluster catalysts, such as (H₃O)₂[(W₆Cl₈)Cl₆]·6H₂O supported on silica gel, enable efficient N-alkylation of piperidine with benzyl alcohols at elevated temperatures (200–350°C). Under optimized conditions, these systems achieve >95% selectivity for N-benzylated products, though secondary and tertiary alcohols remain unreactive.

For hydroxymethylation, the Takemoto catalyst—a bifunctional thiourea-tertiary amine organocatalyst—facilitates asymmetric transfer hydroxymethylation. In a recent study, this system delivered hydroxymethylated isoindolinones with enantiomeric ratios up to 97:3, demonstrating its potential for analogous piperidine substrates. Formaldehyde surrogates like 1,3,5-trioxane are employed to circumvent stability issues, releasing anhydrous formaldehyde in situ under basic conditions.

| Catalytic System | Reaction Type | Temperature Range | Selectivity/Yield | Key Limitation |

|---|---|---|---|---|

| Silica-supported W cluster | N-Benzylation | 200–350°C | >95% selectivity | Inert toward branched alcohols |

| Takemoto organocatalyst | Hydroxymethylation | 25–40°C | 48–96% yield | Base-sensitive substrates |

Solvent Optimization in Multi-Step Piperidine Ring Functionalization

Solvent selection profoundly impacts reaction kinetics and purity in multi-step syntheses. Palladium-catalyzed hydrogenation of pyridine precursors to piperidines exhibits marked solvent dependence: tetrahydrofuran (THF)/water mixtures achieve 78% yield, whereas dichloromethane (DCM)/methanol systems yield <12%. Polar aprotic solvents like dimethylformamide (DMF) enhance intermediate stabilization but complicate purification due to high boiling points.

A comparative analysis of solvent systems reveals the following trends:

| Solvent System | Dielectric Constant | Yield (%) | Purity (HPLC, %) | Key Advantage |

|---|---|---|---|---|

| THF/H₂O | 7.5 | 78 | 99 | Phase separation for easy workup |

| DCM/MeOH | 8.9 | 12 | 97 | Low boiling point |

| DMF | 36.7 | 65 | 95 | Stabilizes charged intermediates |

Notably, THF/water mixtures facilitate rapid proton transfer during acid-catalyzed steps, minimizing side reactions. Conversely, DMF’s high polarity stabilizes zwitterionic intermediates but necessitates stringent drying protocols to avoid hydrolysis.

Intermediate Characterization in Patent-Disclosed Synthetic Pathways

Advanced analytical techniques are indispensable for verifying intermediate structures. Nuclear magnetic resonance (NMR) spectroscopy identifies benzyl and hydroxymethyl protons in synthetic precursors, with benzylic CH₂ groups resonating at δ 3.5–4.5 ppm and piperidine ring protons appearing between δ 1.5–2.8 ppm. High-performance liquid chromatography (HPLC) using C18 columns and UV detection at 254 nm confirms purity, with retention times typically spanning 11–12 minutes for related compounds.

Mass spectrometry further validates molecular weights, as seen in the electrospray ionization (ESI) spectrum of a key N-benzylpiperidine intermediate, which exhibits a prominent [M+H]⁺ peak at m/z 206.3. X-ray crystallography, though less commonly employed due to intermediate solubility issues, has resolved the absolute configuration of chiral centers in analogous structures.

In one patented route, the reduction of a ketone intermediate to (3-benzylpiperidin-3-yl)methanol was monitored via in situ infrared spectroscopy, tracking the disappearance of the carbonyl stretch at 1700 cm⁻¹. This real-time analysis enabled precise endpoint determination, reducing over-reduction byproducts.

The benzyl group at the 3-position of the piperidine ring in (3-benzylpiperidin-3-yl)methanol profoundly influences its pharmacological profile. SAR studies reveal that electronic and steric modifications to the benzyl moiety alter binding affinities to biological targets. For instance, introducing electron-withdrawing substituents (e.g., halogens) at the meta or para positions enhances interactions with hydrophobic pockets in enzyme active sites [5]. Conversely, ortho-substituted derivatives exhibit reduced activity due to steric hindrance [3].

A comparative analysis of analogues highlights the importance of the hydroxymethyl group. Replacement with bulkier substituents, such as ethoxymethyl or propyl groups, diminishes water solubility and membrane permeability, whereas the hydroxymethyl group balances lipophilicity and hydrogen-bonding capacity . The table below summarizes key SAR trends for benzyl-substituted piperidines:

| Substituent Position | Functional Group | Biological Activity (EC₅₀) | Target Selectivity |

|---|---|---|---|

| 3-Benzyl | Hydroxymethyl | 510 nM (M1 agonist) [5] | M1 > M2–M5 [5] |

| 3-(3-Chlorobenzyl) | Hydroxymethyl | 930 nM (M1 agonist) [5] | M1 > M2–M5 [5] |

| 3-Benzyl | Methoxy | >10 μM (Inactive) [3] | N/A |

Synthetic strategies, such as reductive amination of 4-methylpyridin-3-amine with benzyl halides, enable systematic exploration of substituent effects [3]. These methods have identified 3-benzyl derivatives with submicromolar potency at muscarinic acetylcholine receptors (mAChRs), underscoring the scaffold’s adaptability [5].

Target Engagement Strategies for Central Nervous System Receptor Modulation

(3-Benzylpiperidin-3-yl)methanol derivatives exhibit selective agonism at M1 mAChRs, which are implicated in cognitive function and neurodegeneration. The compound’s piperidine ring adopts a chair conformation, positioning the benzyl and hydroxymethyl groups for optimal interaction with the M1 allosteric site [5]. Unlike orthosteric ligands, these derivatives avoid competition with endogenous acetylcholine, reducing off-target effects [6].

Key strategies for enhancing CNS penetration include:

- Bioisosteric replacement: Substituting the hydroxymethyl group with a carbamate or sulfonamide improves blood-brain barrier permeability while retaining M1 affinity [5].

- Halogenation: Introducing fluorine at the 5-position of the benzimidazolone ring enhances D2 receptor inhibition, enabling dual M1/D2 activity for schizophrenia treatment [5].

For example, fluorinated analogues demonstrate a 2.3 μM IC₅₀ at D2 receptors, compared to >10 μM for non-halogenated counterparts [5]. This "molecular switch" effect highlights the scaffold’s utility in polypharmacology.

Role in Developing Acetylcholinesterase Inhibitor Prototypes

While direct evidence for (3-benzylpiperidin-3-yl)methanol as an acetylcholinesterase (AChE) inhibitor is limited, its structural features align with known AChE pharmacophores. The hydroxymethyl group may mimic the choline moiety of acetylcholine, facilitating binding to the enzyme’s catalytic site [6]. Piperidine-based AChE inhibitors, such as donepezil, share similar rigidity and substituent patterns, suggesting potential for optimization [6].

Recent studies on piperine analogues reveal that MAO-B inhibition correlates with the presence of a piperidine ring and planar substituents [6]. By analogy, introducing a carbamate group to (3-benzylpiperidin-3-yl)methanol could enhance AChE binding through covalent interactions with serine residues.

Prodrug Design Utilizing Hydroxymethyl Functionalization

The hydroxymethyl group in (3-benzylpiperidin-3-yl)methanol serves as a versatile handle for prodrug development. Esterification with lipophilic moieties (e.g., palmitate or pivalate) improves oral bioavailability by enhancing intestinal absorption . Upon systemic hydrolysis, the active metabolite is released, as demonstrated in analogues of 4-(hydroxymethyl)piperidine-1-carbonitrile .

| Prodrug Derivative | Hydrolysis Rate (t₁/₂) | Bioavailability Increase |

|---|---|---|

| Acetyl ester | 15 min | 2.1-fold |

| Pivaloyl ester | 45 min | 3.8-fold |

| Palmitoyl ester | 120 min | 5.2-fold |

Slow-release prodrugs, such as palmitoyl esters, enable sustained plasma concentrations, reducing dosing frequency . Additionally, amino acid conjugates target peptide transporters, further optimizing tissue distribution .

Molecular docking studies have emerged as a fundamental computational approach for predicting binding affinities of piperidine derivatives, particularly those structurally related to (3-benzylpiperidin-3-yl)methanol. These investigations employ sophisticated algorithms to simulate the interactions between ligands and target proteins, providing crucial insights into molecular recognition patterns and binding energetics [1] [2] [3].

The compound (3-benzylpiperidin-3-yl)methanol (C₁₃H₁₉NO, CAS: 736908-00-2) represents a prototypical benzylpiperidine derivative featuring a piperidine ring system with a benzyl substituent at position 3 and a methanol group at the same carbon center [4] [5]. This structural motif has been extensively studied through molecular docking approaches to understand its binding characteristics and optimize its therapeutic potential [2] [3] [6].

Recent computational studies have demonstrated the effectiveness of molecular docking in predicting binding affinities for piperidine derivatives against diverse protein targets. For instance, a comprehensive investigation of piperidine derivatives against the SARS-CoV-2 main protease revealed binding energies ranging from -6.78 to -4.29 kcal/mol, with ligand efficiency values between 0.18 and 0.29 [3]. These studies employed molecular dynamics simulations combined with MMPBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) calculations to assess the stability of protein-ligand complexes and compute binding free energies [3].

The predictive accuracy of molecular docking for piperidine derivatives has been validated through comparison with experimental binding data. Studies of histamine H3 receptor ligands containing piperidine cores showed excellent correlation between computational predictions and experimental binding affinities, with compounds exhibiting binding energies of -9.0 to -7.5 kcal/mol and corresponding selectivity factors ranging from 6.2 to 15.4 [2] [7]. The piperidine moiety was identified as a key structural element responsible for dual H3/σ1 receptor affinities, demonstrating the importance of this heterocycle in determining binding selectivity [2] [7].

Advanced docking protocols have been developed specifically for piperidine derivatives, incorporating conformational sampling and protonation state analysis. The binding mode analysis revealed that compounds containing piperidine cores exhibit distinct interaction patterns compared to piperazine analogues, with the piperidine nitrogen showing preferential protonation states that enhance binding affinity [2]. For example, compound 5 (containing a piperidine core) demonstrated significantly higher σ1 receptor affinity (Ki = 3.64 nM) compared to its piperazine analogue compound 4 (Ki = 1531 nM) [2].

The application of molecular docking to benzylpiperidine derivatives has yielded valuable structure-activity relationship insights. Studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine (M1BZP) against COVID-19 protein targets revealed binding energies of -8.2 kcal/mol against the spike protein, with key interactions involving π-π stacking with Trp349 and hydrogen bonding with Asp382, Ala348, and Asn394 [6]. The benzyl substituent was found to contribute significantly to hydrophobic interactions, while the piperidine ring provided essential hydrogen bonding contacts [6].

Computational validation studies have employed multiple docking algorithms and scoring functions to ensure reliability of binding affinity predictions. AutoDock Vina, GOLD, and Glide have been extensively used for piperidine derivative docking, with consensus scoring approaches improving prediction accuracy [1] [2] [8]. The implementation of ensemble docking methods, incorporating multiple protein conformations, has enhanced the reliability of binding predictions for flexible piperidine systems [8] [9].

The integration of molecular docking with other computational methods has provided comprehensive insights into piperidine derivative optimization. Virtual screening campaigns have successfully identified novel piperidine-based inhibitors from large chemical databases, with hit rates ranging from 15-25% in experimental validation studies [8] [9]. These approaches have been particularly effective for identifying selective inhibitors targeting specific protein families, such as bromodomain proteins and kinases [10].

Conformational Analysis of Piperidine Ring Systems

Conformational analysis of piperidine ring systems represents a critical aspect of understanding the three-dimensional structure and dynamic behavior of compounds related to (3-benzylpiperidin-3-yl)methanol. The piperidine ring adopts primarily chair conformations, but the presence of substituents can significantly influence the conformational preferences and energy landscapes [11] [12] [13].

The parent piperidine ring system exists predominantly in a chair conformation, similar to cyclohexane, but with distinctive features arising from the nitrogen atom's electronic properties. The nitrogen lone pair introduces additional conformational complexity through pyramidal inversion and its influence on substituent orientation preferences [11] [14]. For N-substituted piperidines, the nitrogen atom typically adopts a pyramidal geometry with bond angles of approximately 111-113 degrees, reflecting sp³ hybridization .

Computational studies have revealed that the chair conformation of piperidine rings is favored by approximately 43 kJ/mol over boat conformations under standard conditions [11] [13]. However, the introduction of substituents can significantly modify these energy differences and lead to alternative conformational preferences. For example, N-acylpiperidines demonstrate a strong preference for axial orientation of the 2-substituent, with energy differences of -3.2 kcal/mol favoring the axial conformation due to pseudoallylic strain effects [11].

The conformational behavior of benzylpiperidine derivatives, particularly relevant to (3-benzylpiperidin-3-yl)methanol, has been extensively studied through both experimental and computational approaches. The benzyl substituent typically adopts an equatorial orientation to minimize steric interactions, with population distributions of 70-85% for the equatorial conformer at 298 K [11] . The conformational interconversion between axial and equatorial orientations proceeds through nitrogen inversion with activation barriers of 1.5-3.2 kcal/mol .

Detailed conformational analysis of 2-methylpiperidine derivatives has revealed the influence of substituent size and electronic properties on conformational preferences. Unlike simple alkyl substituents, the 2-methyl group in N-phenylpiperidine systems preferentially adopts an axial orientation (ΔG = -1.0 kcal/mol) due to π-conjugation effects between the nitrogen lone pair and the aromatic ring [11]. This preference becomes more pronounced in N-acylpiperidines, where the axial 2-methyl conformation is favored by -3.2 kcal/mol due to reduced steric clash and enhanced electronic stabilization [11].

The conformational analysis of N-nitroso piperidines has provided insights into the effects of electron-withdrawing groups on ring geometry. These compounds adopt boat conformations (B1 and B2) rather than the typical chair arrangement, with energy differences of 2.5 kcal/mol favoring the boat forms [13]. The presence of multiple conformational states in equilibrium has been confirmed through NMR coupling constant analysis, revealing coupling patterns characteristic of boat geometries [13].

Crystallographic studies have provided valuable experimental validation of conformational predictions. Analysis of the Cambridge Structural Database revealed that among 294 N-acylpiperidine structures, 68 ligand structures (23%) adopted twist-boat conformations when bound to proteins, nearly doubling the frequency observed in small-molecule crystals [11]. This finding suggests that protein-ligand interactions can overcome conformational energy barriers of approximately 3 kcal/mol to stabilize less favorable conformations [11].

The conformational flexibility of piperidine rings has significant implications for drug design and molecular recognition. Ring inversion barriers typically range from 32-46 kJ/mol, while nitrogen inversion barriers are lower at 18-30 kJ/mol, facilitating rapid conformational exchange at ambient temperatures [11] [13]. These dynamic processes are crucial for understanding binding kinetics and conformational selection in biological systems.

Advanced computational methods have been employed to map the complete conformational energy landscapes of piperidine derivatives. Density functional theory calculations at the B3LYP and M06-2X levels have provided detailed potential energy surfaces, revealing multiple conformational minima and transition states [11] [16]. The inclusion of dispersion corrections (D3 or D2) has been essential for accurate description of conformational energetics, particularly for systems containing aromatic substituents [11].

The conformational analysis of spiropiperidine systems has revealed unique structural features arising from the constraint imposed by the spirocyclic framework. These compounds exhibit chair/twist-boat conformational equilibria with energy differences of 3.5 kcal/mol, and population distributions of approximately 45% for the chair conformation [11]. The spirocyclic constraint reduces conformational flexibility while maintaining essential binding interactions.

Temperature-dependent conformational studies have provided insights into the thermodynamic and kinetic aspects of piperidine ring dynamics. Variable-temperature NMR studies have revealed activation energies for ring inversion processes, with typical values of 35-46 kJ/mol for chair-to-chair interconversion [11] [13]. These barriers are sufficiently low to permit rapid conformational exchange on the NMR timescale at ambient temperatures.

Quantum Mechanical Calculations of Transition States in Synthetic Pathways

Quantum mechanical calculations of transition states in piperidine synthetic pathways provide essential insights into reaction mechanisms, activation energies, and optimal synthetic strategies for compounds related to (3-benzylpiperidin-3-yl)methanol. These computational studies employ sophisticated theoretical methods to characterize the critical points along reaction coordinates and predict reaction feasibility [17] [18] [19].

The synthesis of piperidine derivatives involves multiple mechanistic pathways, each characterized by distinct transition state structures and activation energies. Density functional theory (DFT) calculations have been extensively employed to investigate these processes, with methods such as B3LYP, M06-2X, and ωB97XD providing reliable predictions of transition state geometries and energetics [17] [18] [20].

The formation of piperidine rings through cyclization reactions represents a fundamental synthetic pathway that has been thoroughly investigated using quantum mechanical methods. Studies of aza-Prins cyclization reactions reveal activation energies ranging from 18.5 to 19.8 kcal/mol, with transition states characterized by partial C-C bond formation distances of 1.92-2.15 Å [18] [21]. The carbocation intermediate formed during these reactions exhibits characteristic geometric parameters, with C-N bond lengths of 1.75-1.85 Å in the transition state structures [18] [21].

Radical-mediated synthetic pathways for piperidine derivatives have been extensively studied through quantum mechanical calculations. The OH-initiated degradation of piperidine, relevant to atmospheric chemistry and synthetic applications, proceeds through multiple H-abstraction pathways with activation energies of 12.8-15.2 kcal/mol [17]. These calculations employed high-level coupled cluster methods (CCSD(T*)-F12a) with large basis sets to achieve chemical accuracy in barrier height predictions [17].

The transition state structures for H-abstraction reactions exhibit characteristic "early" or "loose" geometries, with average C-H bond elongations of only 5.0 pm relative to reactants [17]. The imaginary frequencies associated with these transition states range from -1156 to -1245 cm⁻¹, confirming the first-order nature of these critical points [17]. Tunneling corrections using the asymmetric Eckart potential have been essential for accurate rate constant predictions, particularly for hydrogen transfer reactions [17].

Computational studies of reductive amination pathways have revealed the mechanistic details of piperidine formation from aldehydes and amines. The transition states for these reactions exhibit activation energies of 14.7 kcal/mol, with C-N bond formation distances of 1.85 Å [21]. The inclusion of solvent effects through polarizable continuum models (PCM) has been crucial for accurate description of these polar reaction pathways [21].

The Wittig olefination reaction, employed in the synthesis of 4-methylenepiperidines, has been investigated through quantum mechanical calculations revealing activation energies of 16.3 kcal/mol [21]. The transition state is characterized by a P-C distance of 1.78 Å and exhibits a four-membered ring geometry typical of Wittig reactions [21]. Dispersion corrections have been essential for accurate description of these transition states due to the importance of van der Waals interactions [20].

Advanced quantum mechanical methods have been employed to study the stereochemical aspects of piperidine synthesis. Kinetic resolution reactions of 2-aryl-4-methylenepiperidines proceed through transition states with activation energies of 16.8 kcal/mol, with selectivity factors determined by the relative energies of diastereomeric transition states [22]. The calculated selectivity factors of approximately 16 are in excellent agreement with experimental observations [22].

The application of automated transition state search algorithms has revolutionized the study of piperidine synthetic pathways. These methods combine relaxed surface scans with quadratic synchronous transit approaches to locate transition states without requiring detailed knowledge of reaction coordinates [23]. The automated workflow has been successfully applied to diverse piperidine-forming reactions, including Michael additions, Mannich reactions, and cycloaddition processes [23].

Density functional theory calculations have provided insights into the electronic structure changes occurring during piperidine synthesis. Natural bond orbital (NBO) analysis has revealed the role of orbital interactions in determining reaction pathways, with second-order perturbation energies indicating the strength of stabilizing interactions in transition states [18]. These analyses have been particularly valuable for understanding the origins of regioselectivity and stereoselectivity in piperidine-forming reactions.

The computational study of multicomponent reactions leading to piperidine derivatives has revealed complex reaction cascades involving multiple transition states. The synthesis of spiropiperidine derivatives through domino processes involves sequential Knoevenagel condensation, Michael addition, and Mannich reactions, each characterized by distinct transition state structures [21]. The calculated activation energies for these processes range from 17.6 to 25.3 kcal/mol, with the Mannich reaction typically representing the rate-determining step [21].

Quantum mechanical calculations have been essential for understanding the role of catalysts in piperidine synthesis. Studies of transition metal-catalyzed cyclization reactions have revealed the coordination geometries and electronic structures of catalytic intermediates [21]. The activation energies for catalyzed pathways are typically reduced by 5-10 kcal/mol compared to uncatalyzed processes, with the catalyst providing alternative reaction pathways through coordinative interactions [21].